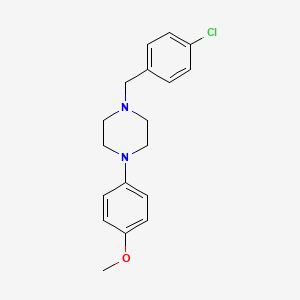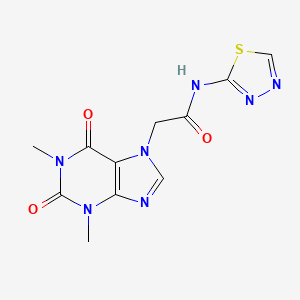
1-(4-chlorobenzyl)-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)piperazine often involves multiple steps, including reactions with piperazine as a key starting material. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, showcasing a typical method for introducing functional groups to the piperazine ring (Y. Tung, 1957).
Molecular Structure Analysis
Structural characterization of piperazine derivatives, including those similar to 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)piperazine, has been extensively studied. For instance, the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method provides insights into the molecular geometry and electronic structure of piperazine derivatives (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
The reactivity of piperazine compounds, including chloro and methoxy-substituted derivatives, often involves their functional groups reacting with various reagents. These reactions can lead to a wide range of products with different biological and chemical properties. For example, chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate demonstrate the potential for forming complexes with metals, indicating a versatile chemical reactivity profile (Zia-ur-Rehman et al., 2008).
Physical Properties Analysis
The physical properties of piperazine derivatives can be significantly influenced by the nature of their substituents. For example, spectroscopic investigations provide valuable information on the vibrational and electronic properties, contributing to a better understanding of their physical characteristics (N. Prabavathi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for understanding the potential applications and reactions of piperazine derivatives. Studies focusing on the synthesis and reactivity of these compounds contribute to a comprehensive understanding of their chemical behavior. For instance, the synthesis and reactivity of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine derivatives highlight the versatility and wide range of chemical transformations possible with these compounds (Yang Qi-don, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Some studies have focused on the synthesis of novel derivatives of piperazine compounds and evaluating their antimicrobial activities. For instance, derivatives such as 1,2,4-triazole and triazol-3-one derivatives have been synthesized and found to possess good or moderate activities against microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Drug Discovery
Research has also been conducted on piperazine compounds as non-nucleoside HIV-1 reverse transcriptase inhibitors, leading to the development of compounds significantly more potent than earlier iterations. These compounds, through modifications and evaluations, have contributed to the advancement in the treatment of HIV-1 (Romero et al., 1994).
Serotonin Receptor Antagonists
Piperazine derivatives have been studied for their potential as serotonin receptor antagonists, with specific modifications leading to compounds that exhibit high affinity and selectivity for 5-HT1A receptors. Such compounds are of interest for their potential therapeutic applications in treating psychiatric disorders (Raghupathi et al., 1991).
Dopamine Uptake Inhibitors
The development of dopamine uptake inhibitors such as GBR-12909 highlights the application of piperazine compounds in addressing neurological disorders. Research into optimizing the synthesis process for such compounds underlines their potential in therapeutic applications (Ironside et al., 2002).
Fluorescent Ligands for Receptor Studies
Innovative fluorescent ligands based on 1-(2-methoxyphenyl)piperazine derivatives have been synthesized for studying human 5-HT1A receptors. These compounds combine high receptor affinity with excellent fluorescence properties, facilitating advanced imaging and receptor localization studies (Lacivita et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDADHJDLSZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5513197.png)
![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)

![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)
![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)

![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)